1,2-Dihydroacenaphthylene;naphthalene
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Overview
Description
Preparation Methods
1,2-Dihydroacenaphthylene was first prepared from coal tar by Marcellin Berthelot . Later, Berthelot and Bardy synthesized the compound by cyclization of α-ethylnaphthalene . Industrially, it is still obtained from coal tar along with its derivative acenaphthylene and many other compounds . The compound can also be synthesized by the reaction of o-(alkynyl)benzaldehydes or o-(alkynyl)phenyl ketones with olefins using 10 mol % Cu(OTf)2 at 80°C in THF .
Chemical Reactions Analysis
1,2-Dihydroacenaphthylene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Some common reactions include:
Scientific Research Applications
1,2-Dihydroacenaphthylene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Dihydroacenaphthylene involves its interaction with various molecular targets and pathways. For instance, in the naphthalene catabolic pathway, it catalyzes the meta-cleavage of 1,2-dihydroxynaphthalene to yield 2-hydroxychromene-2-carboxylic acid . This reaction is facilitated by the enzyme 1,2-dihydroxynaphthalene dioxygenase .
Comparison with Similar Compounds
1,2-Dihydroacenaphthylene is similar to other polycyclic aromatic hydrocarbons such as acenaphthylene, naphthalene, and phenanthrene . its unique structure with an ethylene bridge connecting positions 1 and 8 of the naphthalene ring distinguishes it from these compounds . This unique structure imparts different chemical and physical properties, making it useful in specific applications such as the synthesis of dyes and optical brighteners .
Properties
CAS No. |
561063-61-4 |
---|---|
Molecular Formula |
C22H18 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1,2-dihydroacenaphthylene;naphthalene |
InChI |
InChI=1S/C12H10.C10H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11;1-2-6-10-8-4-3-7-9(10)5-1/h1-6H,7-8H2;1-8H |
InChI Key |
JQCWJWPPBZNPEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC3=C2C1=CC=C3.C1=CC=C2C=CC=CC2=C1 |
Origin of Product |
United States |
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